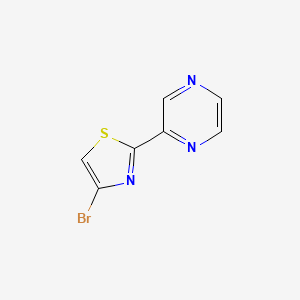

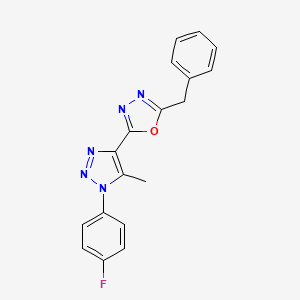

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related thiazole and pyrazine derivatives has been reported in several studies. For example, Salem et al. (2016) describe the synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} using 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as a starting material (Salem et al., 2016).

Molecular Structure Analysis

- Zhou et al. (2010) investigated the molecular structure of thieno[3,4-b]pyrazine-based monomers, which are structurally related to 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine. They used X-ray diffraction and spectroscopic techniques for structural characterization (Zhou et al., 2010).

Chemical Reactions and Properties

- The reactivity of similar bromo-thiazole and pyrazine compounds in chemical reactions has been explored in multiple studies. For instance, Khazaei et al. (2015) discuss the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).

Physical Properties Analysis

- Physical properties such as optical properties, electrochemical behavior, and energy levels of related compounds have been studied by Zhou et al. (2010) in their work on thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers (Zhou et al., 2010).

Chemical Properties Analysis

- The chemical properties of related thiazine and pyrazole derivatives have been analyzed in various studies. For instance, Lan et al. (2019) characterized the chemical structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, a compound structurally similar to this compound (Lan et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antinociceptive Applications

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine derivatives have been studied for their potential antinociceptive properties. One derivative, referred to as B50, demonstrated significant dose-dependent antinociception in mice without affecting spontaneous locomotion or rotarod performance, indicating specific antinociceptive effects not related to nonspecific motor effects. The study highlighted the structural importance of the thiazole ring and bromo substituent in maintaining antinociceptive activity, suggesting these components' crucial role in the compound's efficacy (Prokopp et al., 2006). Moreover, intrathecal administration of B50 in mice caused delayed antinociception, implicating opioid mechanisms in the antinociception caused by this derivative, as naloxone reverted its effects (Souza et al., 2016).

Toxicity and Safety Studies

The acute oral toxicity of thiazole derivatives has been evaluated in Syrian hamsters, revealing that although the compound was well tolerated, it caused acute liver and kidney damages, necessitating further investigation into its potential therapeutic effects with chronic models (Oliveira et al., 2020). The study underlined the importance of comprehensive toxicity profiling for these compounds before considering them for clinical applications.

Influence on Cytochrome and Microsomal Epoxide Hydrolase

Several studies have explored the effects of sulfur- and nitrogen-containing heterocycles, like thiazole and pyrazine, on hepatic enzymes. Thiazole was found to induce cytochrome P4502E1, associated with a substantial decrease in hepatic P4502E1 poly(A)+ RNA levels, revealing insights into the molecular level regulatory events governing enhanced expression (Kim & Novak, 1993). Additionally, thiazole and pyrazine were shown to induce microsomal epoxide hydrolase (mEH) with a large increase in mEH mRNA, indicating the influence of these compounds on the expression and regulation of mEH, an enzyme active in the detoxification of epoxide-containing carcinogens (Kim et al., 1993).

Safety and Hazards

Zukünftige Richtungen

Thiazoles have been the subject of extensive research due to their wide range of applications . Future research could focus on the design and development of different thiazole derivatives, including “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine”, for various applications such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . For instance, they may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine.

Result of Action

Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Eigenschaften

IUPAC Name |

4-bromo-2-pyrazin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEIWLUXMLYHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

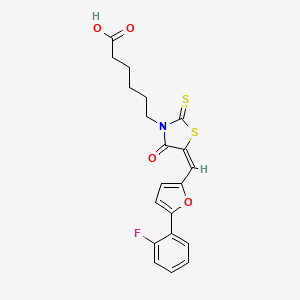

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

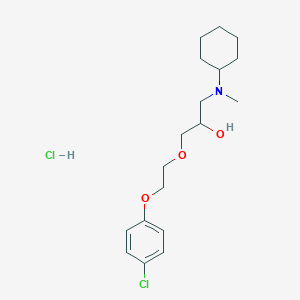

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

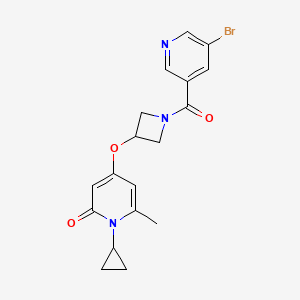

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)